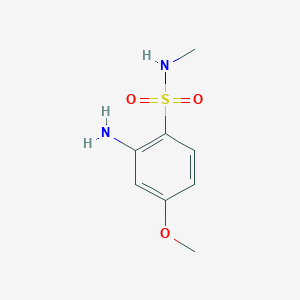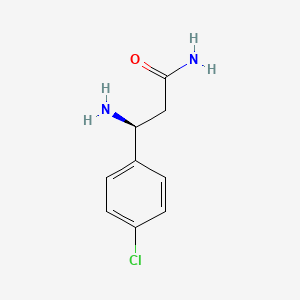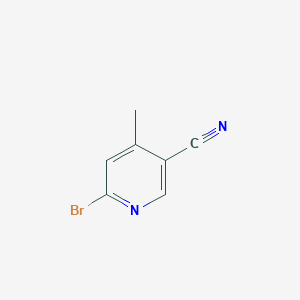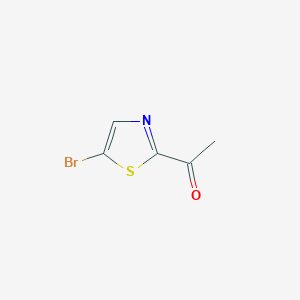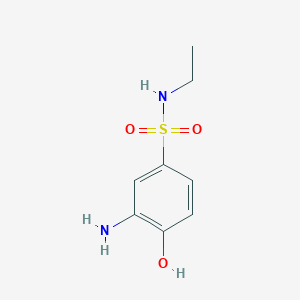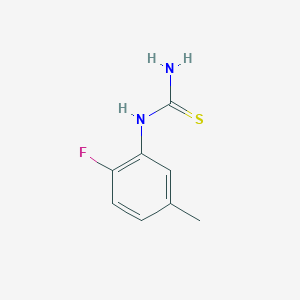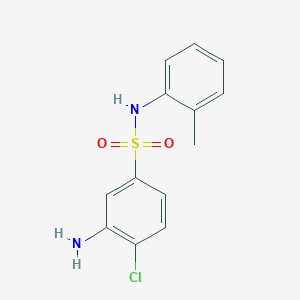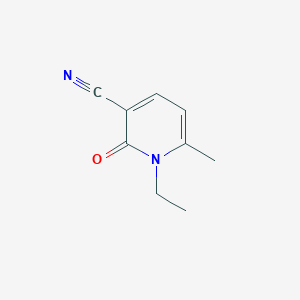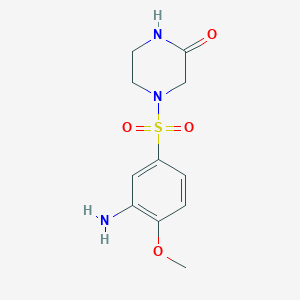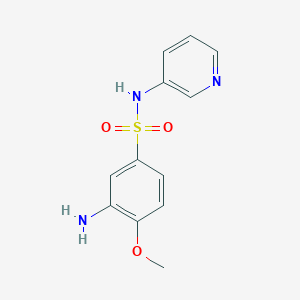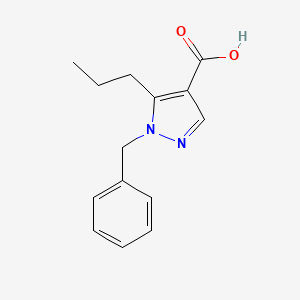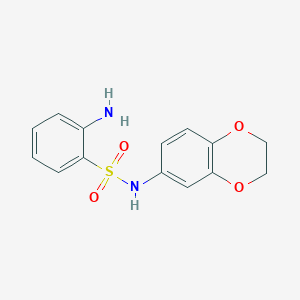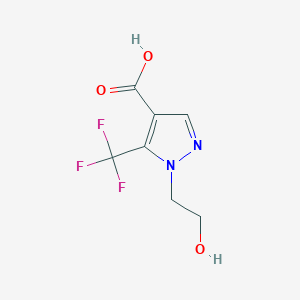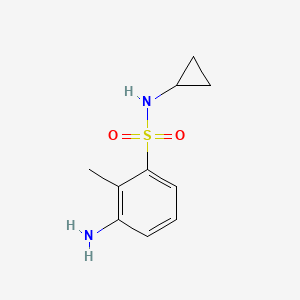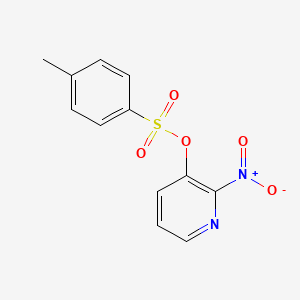
2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate
説明
“2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate” is a chemical compound used in scientific research . It has a molecular weight of 294.29 and is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H10N2O5S/c1-9-4-6-10(7-5-9)20(17,18)19-11-3-2-8-13-12(11)14(15)16/h2-8H,1H3 . This code represents the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Electrophilic Reactivity and Nucleophilic Substitution
The compound demonstrates significant reactivity in electrophilic and nucleophilic substitution reactions. Studies by Seeliger et al. (2008) reveal the high reactivity of nitropyridines in vicarious nucleophilic substitution (VNS) reactions, indicating that 2-Nitropyridin-3-yl 4-methylbenzenesulfonate could be a valuable intermediate in the synthesis of heterocyclic compounds. The research emphasizes the compound's role in bridging aromatic, heteroaromatic, and vinylic electrophilicity, showcasing its potential in synthetic organic chemistry (Seeliger, Błażej, Bernhardt, Mąkosza, & Mayr, 2008).
Sulfonamide Synthesis and Amine Protection
Nitrobenzenesulfonamides, closely related to 2-Nitropyridin-3-yl 4-methylbenzenesulfonate, are used for the synthesis of secondary amines and protection of amines. Fukuyama et al. (1995) describe the smooth alkylation of nitrobenzenesulfonamides to give N-alkylated sulfonamides in near-quantitative yields. These findings suggest applications in the development of novel pharmaceuticals and organic compounds, highlighting the versatility of nitrobenzenesulfonamides in synthetic chemistry (Fukuyama, Jow, & Cheung, 1995).
Encapsulation and Supramolecular Chemistry
Research into the encapsulation capabilities of certain molecular structures reveals that compounds similar to 2-Nitropyridin-3-yl 4-methylbenzenesulfonate can form carcerand-like capsules. MacGillivray et al. (2000) demonstrate how co-crystallization techniques can lead to the formation of complex structures capable of encapsulating aromatic molecules. This research underscores the potential of such compounds in creating new materials for molecular recognition and storage (MacGillivray, Diamente, Reid, & Ripmeester, 2000).
Catalysis and Reaction Mechanisms
Investigations into the catalytic applications of nitroarenes and their derivatives, including 2-Nitropyridin-3-yl 4-methylbenzenesulfonate, reveal their role in facilitating redox reactions, condensations, and other transformation processes. Nguyen et al. (2015) discuss a redox condensation reaction that showcases the efficiency of such compounds in organic transformations, potentially offering new pathways for the synthesis of complex organic molecules (Nguyen, Pasturaud, Ermolenko, & Al‐Mourabit, 2015).
Safety And Hazards
特性
IUPAC Name |
(2-nitropyridin-3-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5S/c1-9-4-6-10(7-5-9)20(17,18)19-11-3-2-8-13-12(11)14(15)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFLDPUEENDUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(N=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitropyridin-3-yl 4-methylbenzene-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



